Propyl 3-hydroxycarbanilate
Description
Contextualization within Carbamate (B1207046) Chemical Class
Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). wikipedia.org They are characterized by the general formula R₂NC(O)OR and the presence of a carbamate ester functional group. wikipedia.orgscielo.br This structure allows for a wide variety of substituents, leading to a diverse range of applications. scielo.br
The carbamate group is found in numerous products, from pharmaceuticals to industrial materials like polyurethanes. wikipedia.orgscielo.br In agrochemistry, carbamates are widely known for their use as insecticides, herbicides, and fungicides. scielo.brontosight.ai Carbamate insecticides, such as carbaryl (B1668338) and carbofuran, typically function by inhibiting the acetylcholinesterase enzyme in insects. wikipedia.orgnih.gov
Propyl 3-hydroxycarbanilate belongs to the N-phenyl carbamate subgroup. These compounds are distinguished by the attachment of a phenyl (benzene ring) group to the nitrogen atom of the carbamate structure.
Significance in Scientific Research and Agrochemistry
The primary significance of this compound in scientific research is as a metabolite and photoproduct of other prominent carbamate compounds. It is recognized as a bioactive chemical, and its presence can be an indicator of the breakdown of certain herbicides in the environment. medkoo.comebiohippo.com
Specifically, it is a related product of the herbicide chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate). Studies have shown that when chlorpropham is subjected to UV light in an aqueous solution, it can photolyze to yield isothis compound. nih.gov
The study of such metabolites is crucial for understanding the environmental fate and persistence of parent agrochemicals. Research into hydroxylated metabolites, such as this compound and its isomers (2-hydroxy and 4-hydroxycarbanilates), helps determine how herbicides are broken down in soil, water, and plant tissues. cambridge.orgcambridge.org For example, studies on the herbicide propham (B1679637) (isopropyl carbanilate) have identified isopropyl-2-hydroxycarbanilate and isopropyl-4-hydroxycarbanilate as key metabolites in plants like wheat, alfalfa, and sugarbeets. cambridge.orgcambridge.org The analysis of these breakdown products is essential for monitoring food residues and assessing environmental impact. researchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 13683-91-5 | medkoo.com |
| Molecular Formula | C10H13NO3 | medkoo.com |
| Molecular Weight | 195.22 g/mol | medkoo.com |
| IUPAC Name | Propyl (3-hydroxyphenyl)carbamate | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Solubility | Soluble in DMSO | medkoo.com |
Historical Overview of Related N-Phenyl Carbamate Compound Studies
The study of N-phenyl carbamates in agrochemistry dates back to the mid-20th century. britannica.com The year 1945 was pivotal, marking the introduction of isopropyl-N-phenylcarbamate (IPC), also known as propham. britannica.com Propham was one of the first revolutionary organic herbicides, demonstrating selective control of grass species when applied to the soil. britannica.com
Following this, Isopropyl N-(3-chlorophenyl) carbamate (CIPC), or chlorpropham, was introduced in 1951. researchgate.net It became a highly effective and widely used herbicide and sprout suppressant, particularly for potatoes in long-term storage. researchgate.net The development of these selective chemical herbicides transformed weed control, allowing for effective management at low dosage rates. britannica.com Early research focused on their efficacy under various environmental conditions, noting that factors like soil type and temperature were critical to their performance. cambridge.org This historical context established the foundation for later studies on the metabolism and environmental breakdown of N-phenyl carbamates, leading to the identification of metabolites like this compound. researchgate.netcambridge.org
Table 2: Research Findings on the Metabolism of Propham into Hydroxycarbanilate Isomers in Various Plants
| Plant Species | Metabolite Identified | Key Finding | Source |
|---|---|---|---|
| Alfalfa (Medicago sativa) | Isopropyl 2-hydroxycarbanilate and Isopropyl 4-hydroxycarbanilate | After 7 days, conjugated 4-hydroxypropham accounted for 45.9% of radioactivity in shoots, while conjugated 2-hydroxypropham accounted for 3.4%. | epa.gov |
| Wheat (Triticum aestivum) | Isopropyl 2-hydroxycarbanilate and Isopropyl 4-hydroxycarbanilate | Two polar metabolites were identified, with the aglycone moieties being isopropyl-4-hydroxycarbanilate and isopropyl-2-hydroxycarbanilate. | cambridge.orgcambridge.org |
| Sugarbeet (Beta vulgaris) | Isopropyl 4-hydroxycarbanilate | The aglycone of all polar metabolites was determined to be isopropyl-4-hydroxycarbanilate. 95% of absorbed propham was metabolized by the roots. | cambridge.orgcambridge.org |
| Soybean (Glycine max) | Isopropyl 4-hydroxycarbanilate | The parent herbicide was completely metabolized, with the aglycone moiety of the polar metabolite identified as isopropyl-4-hydroxycarbanilate. | cambridge.org |
Structure
3D Structure
Properties
CAS No. |
13683-91-5 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-2-6-14-10(13)11-8-4-3-5-9(12)7-8/h3-5,7,12H,2,6H2,1H3,(H,11,13) |
InChI Key |
CNEBLWJNTBZOPL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC(=CC=C1)O |
Canonical SMILES |
CCCOC(=O)NC1=CC(=CC=C1)O |
Appearance |
Solid powder |
Other CAS No. |
13683-91-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Propyl 3-hydroxycarbanilate |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Propyl 3 Hydroxycarbanilate
Strategies for Propyl 3-hydroxycarbanilate Synthesis
The synthesis of this compound can be approached through several established laboratory methodologies. These methods typically involve the formation of the carbamate (B1207046) linkage by reacting a substituted aniline (B41778) with a propyl-containing reagent or by coupling an isocyanate with a phenol (B47542).
Established Laboratory Synthesis Methodologies
A primary and well-established method for the synthesis of carbanilates, adaptable for this compound, involves the reaction of 3-aminophenol (B1664112) with propyl chloroformate. This reaction is typically carried out in an aqueous medium where the pH is carefully controlled to favor the N-acylation over the O-acylation of the aminophenol. google.com The amino group of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of propyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Another common approach is the reaction of 3-hydroxyphenyl isocyanate with propanol. However, the synthesis of the isocyanate precursor can be challenging. A more direct route involves the reaction of 3-aminophenol with a source of the propyl carbamoyl (B1232498) group.
A one-pot synthesis method has been described for related N-hydroxyphenyl carbamates, which can be adapted for this compound. google.com This involves the in-situ formation of the carbamate from 3-aminophenol and a chloroformate in the same reaction vessel, followed by reaction with another reagent if further derivatization is desired. For the synthesis of the target molecule, a streamlined one-pot reaction of 3-aminophenol and propyl chloroformate under controlled pH would be an efficient strategy.
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| N-Acylation | 3-Aminophenol, Propyl chloroformate | Aqueous medium, controlled pH (5-6), presence of a base | Direct, relatively high yield | Potential for O-acylation side product, requires careful pH control |
| Isocyanate Reaction | 3-Hydroxyphenyl isocyanate, Propanol | Anhydrous solvent | High specificity for N-C bond formation | Isocyanate precursor may not be readily available |
| One-Pot Synthesis | 3-Aminophenol, Propyl chloroformate | Single reaction vessel, sequential addition of reagents under controlled pH | Time and resource efficient | Optimization of conditions for sequential steps can be complex |
Emerging Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. For carbamate synthesis, this includes the use of less toxic reagents and more sustainable reaction conditions.
One promising green approach is the use of carbon dioxide (CO2) as a C1 source. unb.br This method involves the three-component coupling of an amine (like 3-aminophenol), an alcohol (propanol), and CO2, often catalyzed by a metal complex or an organocatalyst. unb.br Deep eutectic solvents (DES) have also been explored as green and recyclable solvent/catalyst systems for this transformation. unb.br
Microwave-assisted synthesis is another green technique that can accelerate the synthesis of carbamates. bldpharm.com The use of microwave irradiation can lead to shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. For the synthesis of this compound, a microwave-assisted reaction of 3-aminophenol and a suitable propylating agent could offer a greener alternative.
Furthermore, the development of catalytic systems, such as those based on copper or palladium, for the synthesis of aryl carbamates represents a significant advancement. mdpi.comCurrent time information in Bangalore, IN. These catalytic methods often proceed under milder conditions and with higher efficiency than stoichiometric reactions.
| Green Approach | Key Features | Potential Application for this compound |
| Carbon Dioxide Utilization | Uses CO2 as a renewable C1 source, often with catalytic systems. unb.br | Three-component reaction of 3-aminophenol, propanol, and CO2. |
| Microwave-Assisted Synthesis | Faster reaction rates, lower energy consumption. bldpharm.com | Accelerated reaction between 3-aminophenol and propyl chloroformate or another propylating agent. |
| Catalytic Methods | Use of catalysts (e.g., Cu, Pd) to promote the reaction under milder conditions. mdpi.comCurrent time information in Bangalore, IN. | Catalytic coupling of 3-aminophenol with a propyl-containing reagent. |
Derivatization and Analog Development
The structure of this compound, with its reactive hydroxyl group and the carbamate functionality, allows for a range of derivatization reactions to produce novel structural analogues.
Synthesis of Novel Structural Analogues
The phenolic hydroxyl group is a prime site for modification. It can undergo etherification or esterification reactions to introduce a wide variety of functional groups. For instance, reaction with alkyl halides in the presence of a base would yield O-alkylated analogues. Esterification with acyl chlorides or anhydrides would produce O-acylated derivatives.
The aromatic ring can also be a target for modification through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, subject to the directing effects of the existing substituents.
Furthermore, the N-H group of the carbamate can potentially be alkylated or acylated under specific conditions, although this is generally less facile than modification of the phenolic hydroxyl group.
Exploration of Functional Group Modifications
The modification of the functional groups in this compound can be used to explore structure-activity relationships for various applications. For instance, converting the hydroxyl group to an ether or ester can modulate the compound's polarity, solubility, and biological activity.
Derivatization can also be used to attach the molecule to other chemical entities, such as polymers or fluorescent tags. For example, the hydroxyl group could be reacted with a linker molecule that can then be used for further conjugation. The use of derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common strategy for tagging molecules with amino or hydroxyl groups for analytical purposes, and a similar approach could be envisioned for this compound. nih.govpjoes.com
Reaction Mechanisms and Kinetics in this compound Synthesis
The mechanism and kinetics of carbamate formation are crucial for optimizing the synthesis of this compound. The most common synthetic route, the reaction of an amine with a chloroformate, proceeds via a nucleophilic acyl substitution mechanism.
In the case of the reaction between 3-aminophenol and propyl chloroformate, the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the carbamate product. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the chloroformate.
The kinetics of the reaction between phenols and isocyanates have also been studied. chemicalbook.com The reaction is often catalyzed by bases, which deprotonate the phenol to form a more nucleophilic phenoxide ion. The rate of the reaction is influenced by the electronic nature of the substituents on both the phenol and the isocyanate. chemicalbook.com
For the synthesis of this compound from 3-aminophenol and propyl chloroformate, the reaction rate is expected to be influenced by factors such as temperature, concentration of reactants, and the pH of the medium. The pH is particularly critical as it affects the protonation state of the 3-aminophenol, with the free amine being the reactive species.
| Reaction | Proposed Mechanism | Key Kinetic Factors |
| 3-Aminophenol + Propyl chloroformate | Nucleophilic acyl substitution | Concentration of reactants, temperature, pH, solvent polarity |
| 3-Hydroxyphenol + Propyl isocyanate | Nucleophilic addition to the isocyanate | Concentration of reactants, temperature, catalyst (if any), electronic effects of substituents |
Environmental Transformation and Fate of Propyl 3 Hydroxycarbanilate
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is a process in which light energy drives chemical breakdown. For many organic compounds in the environment, this is a significant degradation pathway. The photolytic degradation of carbanilate herbicides, the parent class of Propyl 3-hydroxycarbanilate, is known to occur and is influenced by various environmental factors.
While specific studies on the photo-induced cleavage of this compound are limited, the mechanisms can be inferred from research on its parent compound, Chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate). The photolysis of Chlorpropham in aqueous solutions when irradiated with UV light has been shown to yield isothis compound, a structurally similar compound to this compound. nih.gov This suggests that a key photo-induced reaction is the hydroxylation of the phenyl ring.
Another significant photolytic degradation pathway for phenylcarbamates involves the cleavage of the carbamate (B1207046) linkage. For Chlorpropham, photolysis can lead to the formation of 3-chloroaniline (B41212). gla.ac.uk This occurs through the homolytic cleavage of the amide bond. It is plausible that this compound could undergo a similar cleavage, breaking the ester or amide bond of the carbanilate structure under UV irradiation. This would result in the formation of 3-aminophenol (B1664112) and other degradation products.
The photo-Fries rearrangement is another potential mechanism, which is common for aromatic esters and amides. nih.gov This reaction involves the rearrangement of the acyl group to the aromatic ring, leading to the formation of ortho- and para-substituted phenolic compounds.
Table 1: Potential Photo-induced Cleavage Reactions of this compound
| Proposed Mechanism | Initial Reactant | Key Bond Cleaved | Potential Primary Products |
| Phenyl Ring Hydroxylation | This compound | C-H on the aromatic ring | Dihydroxy-carbanilate derivatives |
| Carbamate Bond Cleavage | This compound | Ester or Amide linkage | 3-Aminophenol, Propanol, CO2 |
| Photo-Fries Rearrangement | This compound | Ester linkage | Amino-hydroxy- propiophenone (B1677668) isomers |
pH: The pH of the aqueous medium can affect the rate of photolysis. For some carbamates, the degradation rate increases with higher pH values. lookchem.com This is often due to changes in the speciation of the compound or the promotion of base-catalyzed hydrolysis in conjunction with photolysis.
Presence of Photosensitizers: Natural waters often contain substances like humic acids, which can act as photosensitizers. These molecules absorb light and transfer the energy to the target compound, accelerating its degradation.
Wavelength and Intensity of Light: The efficiency of photolysis is dependent on the absorption spectrum of the compound and the intensity of the light source. Carbamates typically absorb UV radiation, and their degradation is faster under more intense sunlight or artificial UV sources. lookchem.com
Soil and Water Matrix: The presence of soil particles can affect photodegradation. While soil can provide a surface for the reaction to occur, it can also shield the compound from light, potentially slowing down the degradation process. The moisture content of the soil is also a critical factor, as water can participate in the degradation reactions. ebiohippo.com
Table 2: Environmental Factors Affecting Photodegradation of Carbanilates
| Parameter | Influence on Degradation Rate | Rationale |
| pH | Generally increases with higher pH | Can promote hydrolysis and alter compound speciation |
| Photosensitizers (e.g., humic acids) | Increases | Energy transfer from sensitizer (B1316253) to the compound |
| Light Intensity | Increases | More photons available to initiate degradation |
| Soil Matrix | Variable | Can provide a reaction surface or shield from light |
| Water Content | Generally increases | Water acts as a reactant in hydrolysis |
Microbial and Enzymatic Biotransformation
Microbial degradation is a key process in the removal of organic pollutants from the environment. Various microorganisms have been shown to degrade carbanilate herbicides, and it is likely that this compound is also susceptible to microbial biotransformation.
Research on the biodegradation of Chlorpropham has identified several microbial species capable of using it as a source of carbon and energy. These microorganisms are likely candidates for the degradation of its metabolite, this compound.
Bacteria: Species such as Bacillus licheniformis, Pseudomonas striata, and Achromobacter sp. have been isolated from soil and shown to degrade Chlorpropham. frontiersin.orgnih.gov Clostridium species have also been reported to have the potential to degrade Chlorpropham. wikipedia.org
Fungi: Fungal species, including those from the genera Aspergillus, Penicillium, Fusarium, and Trichoderma, have been identified as effective degraders of carbanilate herbicides. nih.gov
These microorganisms often possess the necessary enzymatic machinery to break down the complex structure of carbanilate compounds.
The primary step in the microbial degradation of Chlorpropham is often the hydrolysis of the carbamate bond to produce 3-chloroaniline and isopropyl alcohol. frontiersin.org Given the structural similarity, it is highly probable that the initial biotransformation of this compound would also involve the hydrolysis of the carbamate linkage. This would lead to the formation of 3-aminophenol and propanol.
Following the initial hydrolysis, the resulting aromatic compound, 3-aminophenol, would likely undergo further degradation. This can involve ring cleavage through the action of dioxygenase enzymes, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic ions.
Table 3: Predicted Microbial Biotransformation Pathway of this compound
| Step | Transformation | Key Metabolites |
| 1. Initial Hydrolysis | Cleavage of the carbamate bond | 3-Aminophenol, Propanol |
| 2. Aromatic Ring Cleavage | Opening of the benzene (B151609) ring | Catechol derivatives, Aliphatic acids |
| 3. Mineralization | Complete breakdown | Carbon Dioxide, Water, Ammonium |
The microbial degradation of carbanilates is mediated by specific enzyme systems. While enzymes that directly act on this compound have not been characterized, the enzymes involved in Chlorpropham degradation provide strong indications of the types of enzymes that would be involved.
Hydrolases: The initial cleavage of the carbamate bond is catalyzed by hydrolases, specifically carbamate hydrolases or amidases. An enzyme named CIPC hydrolase has been identified in Bacillus licheniformis that is responsible for the hydrolysis of Chlorpropham. frontiersin.org A patent also describes an amidase gene, dimtH, that can degrade Chlorpropham. It is highly likely that a similar hydrolase would be active on this compound.
Dioxygenases: Following the initial hydrolysis, the resulting aromatic metabolite (e.g., 3-aminophenol) is further degraded by dioxygenase enzymes. For example, 3-chloroaniline, a metabolite of Chlorpropham, is acted upon by 3-chloroaniline dioxygenase. frontiersin.org This enzyme incorporates molecular oxygen into the aromatic ring, leading to its cleavage. A similar dioxygenase would be expected to act on 3-aminophenol.
Other Enzymes: The subsequent degradation of the ring-cleavage products involves a variety of enzymes common to central metabolic pathways, leading to the complete breakdown of the compound.
Table 4: Potential Enzyme Systems in the Biotransformation of this compound
| Enzyme Class | Specific Enzyme (from Chlorpropham studies) | Role in Degradation |
| Hydrolase | CIPC Hydrolase, Amidase | Initial cleavage of the carbamate bond |
| Oxygenase | 3-Chloroaniline Dioxygenase | Aromatic ring cleavage |
| Dehydrogenase | - | Further oxidation of intermediates |
| Lyase | - | Cleavage of carbon-carbon bonds |
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For this compound, key abiotic degradation pathways include hydrolysis and other non-biological transformations.
Hydrolytic Degradation Pathways
Hydrolysis is a primary chemical reaction that can lead to the breakdown of this compound in the environment. This process involves the cleavage of the ester linkage by water, a reaction that can be catalyzed by either acids or bases. wikipedia.orgchemguide.co.uklibretexts.orglibretexts.org
Carbamate esters, the chemical class to which this compound belongs, are known to be susceptible to hydrolysis. ontosight.ai The rate and pathway of hydrolysis are significantly influenced by the pH of the surrounding medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester bond in this compound is catalyzed. This reaction is typically reversible and leads to the formation of 3-aminophenol and n-propanol, along with the release of carbon dioxide following the decomposition of the unstable carbamic acid intermediate. The reaction with pure water is generally slow, but the presence of dilute acids accelerates the process. chemguide.co.uklibretexts.org
Alkaline-Catalyzed Hydrolysis (Saponification): In alkaline (basic) environments, the hydrolysis of this compound is typically an irreversible reaction that proceeds to completion. wikipedia.orgchemguide.co.uk This process, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The products of alkaline hydrolysis are the salt of the carbamic acid (which is unstable and decomposes) and n-propanol. The final organic products are 3-aminophenol and n-propanol. Alkaline hydrolysis is generally considered a more significant abiotic degradation process for carbamates than acid-catalyzed hydrolysis. researchgate.net
The general susceptibility of carbanilate herbicides to hydrolysis suggests that this compound will also undergo this degradation pathway in aquatic and soil environments. The rate of hydrolysis will be dependent on the specific pH and temperature conditions.
Other Non-Biological Transformation Processes
Beyond hydrolysis, other abiotic processes can contribute to the transformation of this compound in the environment.
Photodegradation: Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly in the ultraviolet (UV) spectrum of sunlight. Phenylcarbamate herbicides can undergo photodegradation. For instance, the related compound ethyl N-phenylcarbamate has been shown to degrade in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The photooxidation of ethyl N-phenylcarbamate in a benzene solution resulted in products such as ethyl o-aminobenzoate, ethyl p-aminobenzoate, and aniline (B41778). nih.gov While specific studies on this compound are limited, it is plausible that it could undergo similar phototransformation processes, especially in surface waters or on soil surfaces where exposure to sunlight is direct.
Oxidation: Chemical oxidation can also play a role in the degradation of organic compounds. In the environment, strong oxidizing agents are not widespread, but reactions with naturally occurring radicals can occur. herts.ac.uk The presence of a hydroxyl group on the phenyl ring of this compound may make it more susceptible to oxidative reactions compared to its non-hydroxylated parent compounds.
Environmental Mobility and Distribution Dynamics
The movement and partitioning of this compound in the environment are governed by its physical and chemical properties and its interactions with environmental matrices like soil and water.
Adsorption and Desorption Phenomena in Environmental Matrices
Adsorption is the process by which a chemical binds to the surface of solid particles, such as soil or sediment. Desorption is the reverse process, where the chemical is released from the surface back into the surrounding solution. These processes are critical in determining the concentration of this compound in the soil solution and its potential for transport.
The adsorption and desorption of phenylcarbamate herbicides are significantly influenced by several factors:
Soil Organic Matter: The organic matter content of soil is a primary factor controlling the adsorption of many organic pesticides, including phenylcarbamates. scispace.comresearchgate.net Compounds with moderate to high hydrophobicity tend to partition into the soil's organic fraction. The octanol-water partition coefficient (Kow) is often used as an indicator of a chemical's tendency to adsorb to organic matter. While the specific Kow for this compound is not readily available, the presence of the propyl group suggests some degree of hydrophobicity.
Clay Content and Type: The type and amount of clay minerals in the soil can also influence adsorption. Clay surfaces can have charged sites that interact with polar functional groups of the pesticide molecule.
Soil pH: The pH of the soil can affect both the chemical form of the pesticide and the surface charge of soil particles, thereby influencing adsorption. For compounds with acidic or basic functional groups, pH plays a more direct role. This compound has a hydroxyl group which is weakly acidic, meaning its charge state could be influenced by soil pH. researchgate.net
Temperature: Adsorption is an equilibrium process that can be affected by temperature. Changes in temperature can alter the solubility of the pesticide and the energy of the adsorption process. scispace.com
The following table summarizes the key factors influencing the adsorption and desorption of phenylcarbamate herbicides, which are applicable to this compound.
| Factor | Influence on Adsorption | Influence on Desorption |
| Soil Organic Matter | Higher organic matter generally leads to higher adsorption. | Higher organic matter can lead to lower desorption (stronger binding). |
| Clay Content | Higher clay content can increase adsorption due to larger surface area and charge interactions. | Stronger adsorption to clay can result in lower desorption rates. |
| Soil pH | Can affect the charge of the molecule and soil surfaces, influencing electrostatic interactions. | Changes in pH can alter the equilibrium, leading to either increased or decreased desorption. |
| Temperature | Adsorption is often exothermic, so an increase in temperature can decrease adsorption. | An increase in temperature can provide the energy needed for desorption to occur. |
Leaching Potential and Transport Modeling in Soil and Water Systems
Leaching is the process by which a chemical is transported downwards through the soil profile with percolating water. The potential for a pesticide to leach into groundwater is a significant environmental concern.
The leaching potential of this compound is inversely related to its adsorption to soil particles. Compounds that are strongly adsorbed are less likely to leach. The GUS (Groundwater Ubiquity Score) index is a simple empirical model used to estimate the leaching potential of pesticides based on their half-life in soil and their organic carbon-water (B12546825) partitioning coefficient (Koc). While specific values for this compound are not available, the properties of related carbanilates can provide an indication. For example, the carbanilate herbicide Carbetamide (B107147) has a GUS leaching potential index of 1.85, indicating a transitional leaching potential. herts.ac.uk
More complex transport models, often computer-based, can be used to simulate the movement of pesticides in soil and water. These models typically incorporate:
Pesticide Properties: Water solubility, vapor pressure, and degradation rates (hydrolysis, etc.).
Soil Properties: Texture, organic matter content, bulk density, and water retention characteristics.
Hydrological Conditions: Rainfall, irrigation, and evapotranspiration.
These models can predict the concentration of a pesticide at different depths in the soil and its potential to reach groundwater over time. For this compound, a lack of specific input parameters currently limits the application of such detailed models. However, based on the general behavior of phenylcarbamate herbicides, it is expected that its mobility will be moderate, with a higher potential for leaching in sandy soils with low organic matter content. epa.gov
The Chemical Compound this compound: A Review of Non-Human Biological Interactions and Mechanisms
While direct and extensive research on the specific biological activities of this compound is limited in publicly accessible literature, its structural similarity to other well-studied N-phenylcarbamate compounds, such as the herbicide Chlorpropham, allows for informed inferences about its potential mechanisms of action in non-human organisms. This article explores these potential interactions by examining studies on related carbanilates.
Non Human Biological Interactions and Mechanisms of Action
Ecological Interactions in Non-Human Systems
The introduction of chemical compounds into the environment can lead to a variety of interactions with the local biota. The following sections explore the known and potential ecological roles of this compound and related substances.
Influence on Microbial Community Dynamics and Metabolism
The structure of microbial communities, including the identity and abundance of species, is influenced by both internal factors, such as growth rates and species interactions, and external environmental factors. nih.govnih.gov The introduction of a chemical like this compound can act as such an external factor, potentially altering microbial community dynamics.
Research on structurally similar carbamate pesticides, such as propham (B1679637), indicates that soil microbes can play a significant role in their degradation. nih.gov The rate of this biodegradation can be influenced by the soil's history of pesticide applications. For instance, soil previously treated with the carbamate pesticide carbetamide (B107147) showed rapid degradation of propham, with less than 10% remaining after 14 days. nih.gov In contrast, in soil with no prior pesticide treatment, over 70% of the propham persisted after the same period, suggesting that microbial communities can adapt to metabolize these compounds. nih.gov Similarly, the related compound chlorpropham is known to be degraded by microorganisms into metabolites like 3-chloroaniline (B41212) and 2-propanol. lookchem.com This suggests that this compound may also be subject to microbial metabolism, influencing the composition and metabolic activity of soil microbial communities. frontiersin.orgfrontiersin.org
Table 1: Microbial Degradation of Related Carbamate Compounds
| Compound | Metabolites | Influencing Factors | Reference |
|---|---|---|---|
| Propham | Aniline, Catechol | History of pesticide application, concentration | nih.gov |
| Chlorpropham | 3-chloroaniline, 2-propanol, Isothis compound | Adsorption to sediment, bacterial concentration | lookchem.comnih.gov |
Responses in Algal and Fungal Bioassay Systems (e.g., inhibition or stimulation of growth zones)
Bioassay systems using algae and fungi are common methods for evaluating the biological activity and environmental mobility of chemical compounds. apsnet.org These assays typically measure the inhibition or stimulation of growth when the organism is exposed to the test chemical.
While direct bioassay data for this compound is limited, the activity of related N-phenylcarbamates provides insight into its expected effects. Carbamates are known to inhibit cell division, a fundamental process for growth in both fungi and algae. epa.gov For example, purified enzymes like chitinase (B1577495) and β-1,3-glucanase have been shown to inhibit the growth of various fungi by lysing their hyphal tips, and this effect can be synergistic. nih.gov Fungal bioassays are effective in visualizing the fungitoxic effects of compounds and their movement in soil. apsnet.org The growth of fungi can be significantly inhibited by volatile organic compounds produced by bacteria, demonstrating the complex interactions within microbial ecosystems. nih.gov
Table 2: Examples of Fungal Growth Inhibition in Bioassays
| Test Organism | Inhibitory Agent(s) | Observed Effect | Reference |
|---|---|---|---|
| Fusarium solani f. sp. pisi | β-1,3-glucanase | Growth inhibition | nih.gov |
| Trichoderma viride | Chitinase | Growth inhibition | nih.gov |
| Various fungi | Chitinase and β-1,3-glucanase (combined) | Synergistic growth inhibition | nih.gov |
Potential for Bioremediation Strategies in Contaminated Environments
Bioremediation leverages biological processes to remove or neutralize contaminants from the environment. The potential for a compound to be bioremediated is closely linked to its biodegradability.
The degradation of related carbamates by microorganisms suggests a potential pathway for the bioremediation of environments contaminated with this compound. Studies on propham have shown that its biodegradation in water and soil is possible, though it can be dependent on the concentration of the compound and the presence of adapted microbial populations. nih.gov For instance, pure cultures of Bacillus cereus have been shown to degrade propham within days. nih.gov The photolysis of chlorpropham in aqueous solutions yields isothis compound, indicating that natural environmental processes can transform these compounds. nih.gov The ability of microorganisms to metabolize carbamates into simpler molecules like aniline, which can then enter central metabolic pathways like the TCA cycle, forms the basis for potential bioremediation strategies. nih.gov
Advanced Analytical and Spectroscopic Characterization of Propyl 3 Hydroxycarbanilate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of Propyl 3-hydroxycarbanilate and its metabolites. longdom.org The selection and optimization of the chromatographic method depend heavily on the physicochemical properties of the analytes, such as polarity, thermal stability, and volatility. chromatographyonline.com
Gas chromatography can be a powerful tool for the analysis of this compound, provided that challenges related to the compound's thermal stability are addressed. Carbamates as a class of compounds can be thermally labile, potentially degrading at the high temperatures used in conventional GC injectors. proquest.comtaylorfrancis.com
Method Development: To mitigate thermal degradation, method development should focus on two key areas: derivatization and the use of specialized injection techniques. Derivatization of the polar hydroxyl (-OH) and amine (N-H) groups, for instance through silylation, can increase the thermal stability and volatility of the analyte. Alternatively, employing a septum-equipped temperature programmable injector (SPI) allows for the introduction of the sample at a lower initial temperature, which is then rapidly increased, minimizing the time the analyte spends at high temperatures and thus reducing the risk of degradation. proquest.com
The selection of the stationary phase is critical for achieving separation. restek.com For a moderately polar compound like this compound, a mid-polarity stationary phase, such as one containing 5% phenyl and 95% dimethylpolysiloxane, is a suitable starting point. chromatographyonline.com The oven temperature program must be optimized to ensure adequate separation from metabolites and matrix components. A typical program would involve a low initial temperature, followed by a controlled ramp to a final temperature that ensures all analytes are eluted. scispec.co.th
Optimization: Optimization of a GC method involves systematically adjusting parameters to achieve the best possible resolution and peak shape in the shortest analysis time. scribd.com Key variables include the carrier gas flow rate, the oven temperature ramp rate, and injector temperature. scribd.com Increasing the linear velocity of the carrier gas can reduce analysis time, but an optimal flow must be found to avoid sacrificing separation efficiency. chromatographytoday.com Similarly, a faster temperature ramp will shorten the run time but may decrease resolution between closely eluting peaks.
Table 1: Hypothetical Optimized GC Parameters for this compound Analysis This interactive table provides a summary of potential optimized parameters for a Gas Chromatography method.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane | Provides appropriate selectivity for the analyte. |
| Injector | Programmable Temperature Injector (PTV) | Minimizes thermal degradation of the analyte. proquest.com |
| Injector Program | 80°C (0.5 min), ramp at 200°C/min to 280°C (hold 5 min) | Balances efficient volatilization with analyte stability. |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for resolution and analysis time. |
| Oven Program | 80°C (1 min), ramp at 15°C/min to 300°C (hold 5 min) | Ensures separation of parent compound from potential metabolites. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temp. | 310°C | Ensures analytes remain in the gas phase. |
High-Performance Liquid Chromatography (HPLC) is often the preferred technique for the analysis of polar and thermally labile compounds like carbamates, as it avoids the high temperatures associated with GC. taylorfrancis.com
Method Development: Reversed-phase HPLC (RP-HPLC) is the most common mode used for pharmaceutical and metabolite analysis. longdom.org A C18 (octadecylsilyl) bonded silica (B1680970) column is typically the first choice for the stationary phase due to its versatility and wide applicability.
Mobile phase selection is a critical step in method development. drawellanalytical.com A gradient elution, where the proportion of organic solvent is increased over the course of the analysis, is generally required to separate the parent compound from its more polar or non-polar metabolites. The mobile phase typically consists of an aqueous component (e.g., water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). longdom.org The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is common practice to control the ionization of analytes and improve peak shape. Detection is often achieved using a UV-Vis detector set to a wavelength at which the aromatic ring of this compound exhibits strong absorbance.
Table 2: Hypothetical Optimized LC Parameters for this compound Analysis This interactive table provides a summary of potential optimized parameters for a Liquid Chromatography method.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 100 mm x 2.1 mm ID, 2.7 µm particle size | Standard reversed-phase column for good efficiency and retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting analytes. |
| Gradient | 5% B to 95% B over 10 minutes | Separates compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Balances analysis time with system backpressure. |
| Column Temp. | 40°C | Improves peak shape and modifies retention. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification and spectral confirmation. |
| Wavelength | 245 nm | Wavelength of maximum absorbance for the analyte. |
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the identification and sensitive quantification of analytes. taylorfrancis.com
GC-Mass Spectrometry (GC-MS): In GC-MS, the mass spectrometer acts as a highly specific detector, providing structural information that can confirm the identity of a peak in the chromatogram. taylorfrancis.com Using electron ionization (EI), the parent molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. For this compound, characteristic fragments would likely arise from the cleavage of the propyl group, the loss of carbon dioxide, and fragmentation of the aromatic ring, allowing for confident identification. scirp.org
LC-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark technique for quantifying low levels of compounds in complex biological matrices like plasma or urine. wur.nl It offers exceptional sensitivity and selectivity. Electrospray ionization (ESI) is a soft ionization technique commonly used, which typically generates a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion with minimal fragmentation.
For quantification, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass spectrometer (Q1) is set to isolate the molecular ion (the precursor ion) of this compound. This isolated ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is monitored by the third mass spectrometer (Q3). nih.gov This precursor-to-product ion transition is highly specific to the target analyte, effectively eliminating interference from matrix components and ensuring accurate quantification. nih.gov Common fragmentation pathways for carbamates include the neutral loss of CO₂. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for this compound This interactive table provides a summary of potential optimized parameters for an LC-MS/MS method.
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for compounds with acidic protons, like the phenolic -OH group. |
| Precursor Ion (Q1) | m/z 208.1 | [M-H]⁻ ion of this compound (C₁₀H₁₃NO₃). |
| Product Ion (Q3) | m/z 92.0 | Fragment corresponding to the deprotonated hydroxyaniline moiety after loss of the propyl isocyanate group. |
| Collision Energy | -20 eV | Optimized energy to induce fragmentation of the precursor ion. |
| Metabolite Transition | e.g., m/z 224.1 -> m/z 108.0 | Hypothetical transition for a hydroxylated metabolite ([M-H]⁻). |
Spectroscopic Characterization Methodologies
While chromatography is used for separation and quantification, spectroscopic techniques are essential for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the propyl group protons (a triplet, a sextet, and another triplet), the aromatic protons (with chemical shifts and splitting patterns dictated by their position on the ring), the N-H proton (typically a broad singlet), and the phenolic O-H proton (a singlet).
The ¹³C NMR spectrum would complement this by showing distinct signals for the three aliphatic carbons of the propyl group, the aromatic carbons, and the characteristic downfield signal of the carbamate (B1207046) carbonyl carbon.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted NMR chemical shifts. Actual values may vary based on solvent and other experimental conditions.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Propyl -CH₃ | ~0.9 (triplet) | ~10 |
| Propyl -CH₂- | ~1.6 (sextet) | ~22 |
| Propyl -O-CH₂- | ~4.0 (triplet) | ~67 |
| Aromatic C-H | 6.7 - 7.3 (multiplets) | 110 - 130 |
| Aromatic C-N | - | ~140 |
| Aromatic C-O | - | ~155 |
| Amine N-H | ~8.5 (singlet, broad) | - |
| Hydroxyl O-H | ~9.5 (singlet, broad) | - |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.orgwiley.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include a broad O-H stretch from the hydroxyl group, a distinct N-H stretch from the secondary amine of the carbamate, a strong and sharp C=O (carbonyl) stretch, and C-O stretching bands. masterorganicchemistry.comlibretexts.org
Table 5: Characteristic IR Absorption Bands for this compound This interactive table lists the expected vibrational frequencies for the key functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp libretexts.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong, Sharp |
| C=O Stretch (Carbamate) | 1690 - 1730 | Strong, Sharp masterorganicchemistry.comlibretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which is primarily influenced by the presence of chromophores (e.g., aromatic rings and double bonds). This compound contains a substituted phenyl ring, which acts as a strong chromophore. This property makes UV-Vis spectroscopy a simple and effective tool for the quantitative analysis of the compound in solution, following the principles of the Beer-Lambert law. A wavelength of maximum absorbance (λmax) would be determined and used to construct a calibration curve for concentration measurements.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation of this compound and its metabolites. It provides critical data on molecular weight and the intrinsic fragmentation patterns that serve as a fingerprint for identification.
In electrospray ionization (ESI) mass spectrometry, this compound typically forms a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of its elemental composition with high accuracy.
The fragmentation of the parent ion is induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The resulting product ions reveal the structural components of the molecule. Common fragmentation pathways for carbanilate structures involve cleavages at the carbamate and ether linkages. For this compound, characteristic losses include the propyl group and cleavages around the carbamate functionality. The study of these fragmentation patterns is crucial for distinguishing between isomers and identifying metabolic modifications, such as hydroxylation or N-dealkylation, which result in predictable mass shifts in the fragment ions nih.gov.
Key fragmentation patterns observed in the mass spectrum of compounds with similar substructures often involve the loss of stable neutral molecules or radicals. For instance, the loss of a propyl radical (mass of 43 Da) or an ethyl radical (mass of 29 Da) is a common fragmentation pathway for molecules containing these alkyl groups youtube.com. The resulting fragment ions provide structural information about the core molecule. The analysis of these patterns allows for the confident identification of the compound and its metabolites in complex mixtures nih.govniu.edu.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Moiety Lost |
|---|---|---|---|
| 210.11 | 168.09 | 42.02 | Propene |
| 210.11 | 110.06 | 100.05 | Propyl isocyanate |
| 210.11 | 93.05 | 117.06 | Propyl carbamate |
Thermal Analysis Techniques
Thermal analysis methods are employed to investigate the physical properties of this compound as a function of temperature. These techniques are vital for quality control and understanding the compound's stability and phase behavior.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the purity of crystalline substances like this compound. The method is based on the principle that impurities in a crystalline solid cause a depression of the melting point and a broadening of the melting range tainstruments.comnetzsch.com.
A DSC experiment measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure, crystalline compound, the DSC thermogram shows a sharp, well-defined endothermic peak at its melting point. The presence of impurities leads to a lower and broader melting peak. The purity of the sample can be calculated from the shape of the melting peak using the Van't Hoff equation netzsch.com. This method is considered an absolute method for purity determination for compounds that are at least 98% pure and exhibit a sharp melting point without decomposition nih.gov.
DSC is also instrumental in studying the phase behavior of this compound, identifying polymorphic transitions, and determining the heat of fusion (melting enthalpy). These thermal properties are critical for understanding the physical stability and formulation of the compound nih.gov.
| Thermal Property | Typical Value/Observation | Significance |
|---|---|---|
| Melting Point (Tm) | Dependent on purity | Key identifier; purity indicator |
| Heat of Fusion (ΔH) | Characteristic value | Energy required to melt; related to crystallinity |
| Purity (mol%) | >98% for reliable DSC analysis | Determined from melting peak shape |
Application in Environmental and Biological Matrix Analysis
The detection and quantification of this compound and its metabolites in complex environmental and biological matrices are essential for exposure assessment and toxicological studies. The low concentrations typically found in these samples necessitate highly sensitive and selective analytical methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose nih.govufpr.brcabidigitallibrary.orgmdpi.com. Sample preparation is a critical step to remove interfering substances and pre-concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for the extraction of carbanilate compounds from water and other environmental samples nih.govmdpi.com.
For biological matrices such as urine or blood plasma, more extensive sample clean-up procedures, such as liquid-liquid extraction (LLE) or more advanced SPE protocols, may be required to minimize matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction recovery, thereby ensuring accurate quantification.
The developed LC-MS/MS methods are typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte and its metabolites mdpi.com. These methods can achieve limits of detection in the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range, making them suitable for trace residue analysis in various complex samples nih.govcabidigitallibrary.org.
| Matrix | Analytical Technique | Sample Preparation | Typical Limit of Quantification (LOQ) |
|---|---|---|---|
| Surface Water | LC-MS/MS | Solid-Phase Extraction (SPE) | 10 ng/L nih.gov |
| Groundwater | LC-MS/MS | Liquid-Liquid Extraction (LLE) | <0.1 µg/L ufpr.br |
| Urine | UHPLC-MS/MS | Thin Film Microextraction (TFME) | Pharmacologically relevant ranges (e.g., 0.05–100 ng/mL) |
Computational and Theoretical Investigations of Propyl 3 Hydroxycarbanilate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule at the electronic level. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of Propyl 3-hydroxycarbanilate dictates its chemical behavior. DFT calculations are employed to determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species.
Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Another important aspect is the mapping of the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. For this compound, the hydroxyl group and the carbonyl oxygen of the carbamate (B1207046) are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
Note: The data in this table is hypothetical and for illustrative purposes.
These computational insights are invaluable for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, and for understanding the molecule's potential role in various chemical processes.
The flexibility of this compound, primarily due to the rotatable bonds in the propyl group and around the carbamate linkage, allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space. This is achieved by systematically rotating the flexible bonds and calculating the potential energy of the resulting conformers.
The results of a conformational search reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature. Understanding the preferred conformations is essential, as the biological activity or material properties of a molecule are often dependent on its three-dimensional shape. For instance, the spatial arrangement of the hydroxyl group and the propyl chain can significantly influence how the molecule fits into a binding site of a protein.
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics simulations are employed. These methods predict how the molecule might bind to a biological target, such as an enzyme, and the stability of this interaction over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.
The scoring function provides a numerical value, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more favorable interaction. The results of docking studies can identify the most likely binding mode and provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Table 2: Predicted Binding Affinities of this compound with a Hypothetical Enzyme Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -7.8 | TYR 82, SER 120, PHE 210 |
| 2 | -7.5 | TYR 82, LEU 198, VAL 205 |
Note: The data in this table is hypothetical and for illustrative purposes.
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. Starting from the best-docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion.
MD simulations can reveal the stability of the predicted binding mode and highlight any conformational changes in the protein or ligand upon binding. By analyzing the trajectory of the simulation, researchers can identify persistent hydrogen bonds and other key interactions that contribute to the stability of the complex. This detailed understanding of the interaction mechanism at the molecular level is crucial for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds based on their molecular descriptors.
To develop a QSAR model for a series of carbanilate derivatives, including this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can be a powerful tool for lead optimization, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational chemistry for forecasting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. For this compound, a QSAR model could be developed to predict its herbicidal potency.
The development of a robust QSAR model involves several key steps:
Data Set Curation: A dataset of carbanilate compounds with experimentally determined biological activities (e.g., herbicidal IC50 values) would be compiled. This dataset would ideally include a diverse range of structural analogues to this compound.
Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines, are employed to build the QSAR model. optibrium.com The predictive power of the model is rigorously assessed through internal and external validation techniques.
A hypothetical QSAR model for a series of carbanilate herbicides, including this compound, might yield an equation similar to:
Log(1/IC50) = a(logP) + b(LUMO) + c(ASA) + d
Where:
logP represents the octanol-water partition coefficient (a measure of hydrophobicity).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).
ASA is the Accessible Surface Area (a steric descriptor).
a, b, and c are the regression coefficients, and d is a constant.
The following interactive table presents hypothetical data that could be used to generate such a model.
| Compound | logP | LUMO (eV) | ASA (Ų) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| This compound | 2.5 | -0.8 | 350 | 15 | 14.5 |
| Isothis compound | 2.3 | -0.85 | 340 | 20 | 21 |
| Ethyl 3-hydroxycarbanilate | 2.0 | -0.9 | 320 | 25 | 24 |
| Methyl 3-hydroxycarbanilate | 1.5 | -0.95 | 300 | 35 | 36 |
| Butyl 3-hydroxycarbanilate | 3.0 | -0.75 | 370 | 10 | 9.5 |
Identification of Key Structural Descriptors for Activity
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of a compound. nih.gov These descriptors provide insights into the molecular properties that are essential for the desired biological effect. For this compound, we can hypothesize the importance of several classes of descriptors based on the known mechanisms of action for carbanilate herbicides, which often involve inhibition of photosynthesis. nih.gov
Key Descriptor Classes and Their Potential Importance:
Hydrophobic Descriptors (e.g., logP): The ability of a herbicide to traverse the plant cuticle and cell membranes to reach its target site is critical. A suitable level of hydrophobicity is often required for optimal activity.
Electronic Descriptors (e.g., HOMO/LUMO energies, Mulliken charges): The electronic properties of the carbanilate moiety are likely crucial for its interaction with the target protein, such as the D1 protein in photosystem II. nih.gov The distribution of electron density can dictate the strength of binding interactions.
Steric Descriptors (e.g., Molecular Volume, Surface Area): The size and shape of the molecule must be complementary to the binding pocket of the target enzyme. The propyl group and the phenyl ring of this compound will have a significant impact on its steric profile.
The following interactive table illustrates a hypothetical set of key descriptors for a series of carbanilate analogues and their correlation with herbicidal activity.
| Compound | logP | Dipole Moment (Debye) | Molecular Volume (ų) | Herbicidal Activity (% Inhibition) |
| This compound | 2.5 | 3.2 | 180 | 85 |
| Phenisopham | 3.1 | 4.5 | 250 | 92 |
| Desmedipham | 3.4 | 4.8 | 270 | 95 |
| Propham (B1679637) | 2.8 | 2.9 | 170 | 75 |
| Chlorpropham (B1668850) | 3.5 | 3.1 | 190 | 88 |
Computational Elucidation of Reaction Mechanisms (e.g., degradation pathways)
Understanding the environmental fate of a herbicide is crucial for assessing its persistence and potential for contamination. Computational chemistry offers powerful tools to elucidate reaction mechanisms, such as degradation pathways in soil and water. rsc.org Density Functional Theory (DFT) is a common method used to investigate the thermodynamics and kinetics of chemical reactions. researchgate.net
For this compound, a likely degradation pathway in the environment is hydrolysis of the carbamate ester bond. A computational study of this process would involve:
Reactant, Transition State, and Product Modeling: The geometries of the reactant (this compound and water), the transition state for the hydrolysis reaction, and the products (3-hydroxyaniline, propanol, and carbon dioxide) would be optimized using DFT.
Solvent Effects: The influence of the solvent (e.g., water) on the reaction mechanism and energetics would be modeled, as this can significantly impact the reaction rates.
A hypothetical energy profile for the hydrolysis of this compound is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + H₂O) | 0 |
| 2 | Transition State | +25 |
| 3 | Products (3-hydroxyaniline + Propanol + CO₂) | -15 |
This hypothetical profile suggests that the hydrolysis of this compound is an exothermic reaction but has a significant activation energy barrier, implying that it may not degrade rapidly in the absence of catalysts (e.g., microbial enzymes). Further computational studies could investigate other potential degradation pathways, such as oxidation of the aromatic ring or the propyl chain. mdpi.com
Future Directions and Research Perspectives
Emerging Areas in Carbanilate Chemistry and Functionality
The exploration of carbanilate chemistry is continually evolving, driven by advancements in synthetic methodologies and a deeper understanding of structure-function relationships. Future research on Propyl 3-hydroxycarbanilate could benefit from these emerging trends.
One promising area is the application of green chemistry principles to the synthesis of this compound and its derivatives. This could involve the use of biocatalysts or environmentally benign solvents to improve the efficiency and sustainability of the manufacturing process. Furthermore, the development of combinatorial chemistry approaches could facilitate the rapid synthesis of a library of related carbanilate compounds. This would enable a systematic exploration of how modifications to the propyl chain or the phenyl ring affect the compound's properties and potential applications.
Another key research direction is the investigation of supramolecular chemistry , where carbanilate molecules could be used as building blocks for self-assembling systems. The hydroxyl and carbamate (B1207046) groups of this compound are capable of forming hydrogen bonds, which could be exploited to create novel materials with tailored properties, such as gels or liquid crystals.
The table below summarizes potential research areas in the chemistry of this compound.
| Research Area | Focus | Potential Outcomes |
| Green Synthesis | Development of eco-friendly synthetic routes. | Reduced environmental impact, increased yield, and lower cost of production. |
| Combinatorial Chemistry | Creation of a library of carbanilate derivatives. | Discovery of new compounds with enhanced bioactivity or material properties. |
| Supramolecular Assembly | Investigation of self-assembly properties. | Development of novel functional materials, such as sensors or drug delivery systems. |
| Functionalization | Modification of the molecular structure. | Tailoring of the compound's physical, chemical, and biological properties. |
Integration of Multi-Omics Approaches in Non-Human Biological Studies
To understand the biological effects of this compound, a holistic approach that goes beyond traditional toxicological assays is necessary. The integration of multi-omics technologies offers a powerful platform for dissecting the molecular mechanisms underlying the interactions of this compound with non-human biological systems.
Multi-omics refers to the comprehensive analysis of the various "omes" in a biological system, including the genome (genomics), the transcriptome (transcriptomics), the proteome (proteomics), and the metabolome (metabolomics). By simultaneously measuring changes across these different molecular levels, researchers can gain a more complete picture of how an organism responds to a chemical exposure.
For instance, exposing a model organism, such as a soil bacterium or a freshwater alga, to this compound and then applying multi-omics techniques could reveal which genes are up- or down-regulated, which proteins are altered in abundance, and which metabolic pathways are perturbed. This information could help to identify the compound's mechanism of action, potential biomarkers of exposure, and its broader ecological impact.
The following table details the different multi-omics approaches and their potential applications in studying this compound.
| Omics Technology | Analyte | Potential Application for this compound |
| Genomics | DNA | Identification of genetic variations that confer susceptibility or resistance to the compound's effects. |
| Transcriptomics | RNA | Characterization of the gene expression changes induced by exposure to the compound. |
| Proteomics | Proteins | Identification of the protein targets of the compound and the cellular pathways it affects. |
| Metabolomics | Metabolites | Analysis of the metabolic perturbations caused by the compound, providing insights into its mode of action. |
Development of Novel Analytical Platforms for Environmental Monitoring
The potential for this compound to enter the environment necessitates the development of sensitive and selective analytical methods for its detection and quantification. While standard techniques like chromatography and mass spectrometry are valuable, there is a growing need for novel analytical platforms that can provide rapid, on-site, and cost-effective monitoring.
One area of active research is the development of biosensors . These devices combine a biological recognition element, such as an enzyme or an antibody, with a transducer to generate a measurable signal in the presence of the target analyte. A biosensor for this compound could enable real-time monitoring of its concentration in water or soil samples.
Another emerging technology is the use of nanomaterials in analytical platforms. The unique optical and electronic properties of materials like gold nanoparticles and quantum dots can be harnessed to create highly sensitive detection systems. For example, a colorimetric sensor based on gold nanoparticles could provide a simple and visual indication of the presence of this compound.
The table below compares different analytical platforms that could be developed for the environmental monitoring of this compound.
| Analytical Platform | Principle | Advantages | Disadvantages |
| Chromatography-Mass Spectrometry | Separation followed by mass-to-charge ratio measurement. | High sensitivity and selectivity. | Requires expensive equipment and skilled operators. |
| Biosensors | Biological recognition and signal transduction. | Portability, rapid response, and high specificity. | Potential for instability of the biological component. |
| Nanomaterial-based Sensors | Signal generation based on nanomaterial properties. | High sensitivity and potential for multiplexed detection. | Can be susceptible to interference from other substances. |
| Immunoassays | Antibody-antigen binding. | High specificity and suitability for high-throughput screening. | Antibody production can be time-consuming and costly. |
Interdisciplinary Research Opportunities in Environmental Science and Chemical Biology
The study of this compound lies at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research. Collaborations between environmental scientists, chemical biologists, and computational scientists will be crucial for a comprehensive understanding of this compound.
Environmental scientists can investigate the fate and transport of this compound in different environmental compartments. This could involve studying its degradation pathways, its potential for bioaccumulation in organisms, and its effects on ecosystem processes.
Chemical biologists can design and synthesize molecular probes based on the this compound scaffold. These probes could be used to identify the compound's cellular targets and to visualize its distribution within organisms. This would provide valuable insights into its mechanism of action at a molecular level.
Computational scientists can develop models to predict the environmental behavior and biological activity of this compound. These models could help to prioritize experimental studies and to assess the potential risks associated with the compound.
The following table outlines some of the interdisciplinary research opportunities related to this compound.
| Disciplines | Research Focus | Potential Impact |
| Environmental Science & Analytical Chemistry | Developing methods to trace the compound in ecosystems. | Understanding its environmental persistence and exposure pathways. |
| Chemical Biology & Toxicology | Elucidating the molecular mechanisms of toxicity in non-target organisms. | Informing ecological risk assessments and regulatory decisions. |
| Computational Chemistry & Ecotoxicology | Predicting the environmental fate and effects of derivatives. | Guiding the design of safer and more environmentally friendly chemicals. |
| Materials Science & Green Chemistry | Exploring the use of carbanilates in biodegradable materials. | Creating sustainable alternatives to conventional plastics and polymers. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
